molecular formula CF3O3SSi B1253386 Silyl trifluoromethanesulfonate CAS No. 77066-67-2

Silyl trifluoromethanesulfonate

Cat. No.: B1253386
CAS No.: 77066-67-2
M. Wt: 177.16 g/mol
InChI Key: WSLKAOPFYKSAEF-UHFFFAOYSA-N
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Description

Structural and Nomenclatural Characteristics

Silyl trifluoromethanesulfonates are characterized by their distinctive molecular architecture, featuring a silicon atom bonded to various alkyl groups and connected to a trifluoromethanesulfonate leaving group through an oxygen bridge. The general structural formula follows the pattern R₃SiOSO₂CF₃, where R represents alkyl substituents that vary across different family members. This structural arrangement creates a polarized silicon-oxygen bond that readily undergoes nucleophilic substitution reactions.

The nomenclature of these compounds follows systematic chemical naming conventions, with the most common variants being designated based on their silyl substituents. Trimethylsilyl trifluoromethanesulfonate possesses the molecular formula C₄H₉F₃O₃SSi and exhibits a molecular weight of 222.26 daltons. The compound is also known by the systematic name trifluoromethanesulfonic acid trimethylsilyl ester, reflecting its derivation from trifluoromethanesulfonic acid and trimethylsilanol.

Triethylthis compound represents a higher homolog with enhanced steric bulk around the silicon center, while triisopropylthis compound features even greater steric hindrance due to its bulky isopropyl substituents. These structural variations significantly influence the compounds' reactivity patterns and selectivity in synthetic applications.

Compound Molecular Formula Molecular Weight CAS Number Physical State
Trimethylthis compound C₄H₉F₃O₃SSi 222.26 27607-77-8 Colorless liquid
Triethylthis compound C₇H₁₅F₃O₃SSi 264.33 79271-56-0 Clear liquid
Triisopropylthis compound C₁₀H₂₁F₃O₃SSi 306.42 80522-42-5 Colorless oil

Historical Development and Discovery

The development of silyl trifluoromethanesulfonates began in the early 1970s with pioneering work by Schmeisser and colleagues, who first synthesized trimethylthis compound in 1970. This initial breakthrough was followed by contributions from Roesky and Giere, who further developed synthetic methodologies for these compounds. The historical significance of these discoveries cannot be overstated, as they provided organic chemists with unprecedented tools for selective functional group manipulation and protection strategies.

Subsequent research by Haebich and Effenberger in 1978, along with work by Morita and colleagues in 1981, expanded the understanding of these compounds' synthetic utility. The recognition of their catalytic potential emerged through investigations by Vorbrueggen and Krolikiewicz in 1975, who demonstrated their effectiveness as catalytic reagents in various organic transformations. Olah and coworkers further established their importance as silylating agents through comprehensive studies published in 1981.

The evolution of synthetic methods for preparing silyl trifluoromethanesulfonates has been marked by continuous refinement and optimization. Early preparation methods involved the reaction of trifluoromethanesulfonic acid with tetramethylsilane, but these approaches often introduced impurities that complicated purification procedures. Modern synthetic strategies employ more selective approaches, such as the reaction of chlorotriethylsilane with trifluoromethanesulfonic acid followed by distillation, which provides cleaner products with higher yields.

General Reactivity Profile

Silyl trifluoromethanesulfonates exhibit remarkable electrophilic character, surpassing conventional silylating agents such as trimethylsilyl chloride in their reactivity. This enhanced electrophilicity stems from the electron-withdrawing nature of the trifluoromethanesulfonate group, which activates the silicon center toward nucleophilic attack. The compounds demonstrate exceptional sensitivity toward hydrolysis, readily reacting with water to produce the corresponding silanol and trifluoromethanesulfonic acid.

The hydrolysis reaction of trimethylthis compound proceeds according to the equation: (CH₃)₃SiO₃SCF₃ + H₂O → (CH₃)₃SiOH + HO₃SCF₃. This reaction pathway illustrates the fundamental reactivity pattern shared by all members of the this compound family, wherein the trifluoromethanesulfonate serves as an excellent leaving group due to its resonance stabilization and the electron-withdrawing effects of the trifluoromethyl substituent.

The silylation of alcohols represents one of the most important applications of these reagents. The reaction typically requires the presence of a tertiary amine base to neutralize the trifluoromethanesulfonic acid byproduct, proceeding via the mechanism: (CH₃)₃SiO₃SCF₃ + ROH + Et₃N → ROSi(CH₃)₃ + [Et₃NH]O₃SCF₃. This transformation enables the protection of hydroxyl groups under mild conditions, making it particularly valuable for sensitive substrates.

A particularly significant application involves the preparation of silyl enol ethers from carbonyl compounds. These transformations have found extensive use in complex total syntheses, including their application in Takahashi's Taxol total synthesis and various chemical glycosylation reactions. The ability to form silyl enol ethers efficiently has revolutionized synthetic approaches to complex natural products and pharmaceutically relevant molecules.

Reaction Type Substrate Product Typical Conditions
Alcohol Protection ROH ROSi(R')₃ Base, anhydrous solvent
Enol Ether Formation Carbonyl compounds Silyl enol ethers Lewis basic conditions
Deprotection Reactions Boc-protected amines Free amines With triethylamine or lutidine
Glycosylation Carbohydrate donors Glycosidic bonds Lewis acidic conditions

The reactivity of different this compound variants varies significantly based on steric factors. Triisopropylthis compound demonstrates enhanced ability to protect sterically hindered hydroxyl groups that resist silylation with less reactive reagents. Conversely, the resulting triisopropylsilyl ethers exhibit greater stability toward hydrolysis compared to their trimethylsilyl counterparts, making them particularly suitable for protecting groups that must survive harsh reaction conditions.

Specialized applications include the installation of tertiary alkyl groups on phosphines through reactions of the type: PH₃ + R₃C–OAc + Me₃SiOTf → [(R₃C)₂PH₂]OTf. Additionally, these reagents facilitate the replacement of metal-halogen bonds with covalent metal-oxygen bonds, producing highly volatile trimethylsilyl chloride as a readily removable byproduct. Such transformations have proven valuable in organometallic chemistry and materials science applications.

Properties

CAS No.

77066-67-2

Molecular Formula

CF3O3SSi

Molecular Weight

177.16 g/mol

InChI

InChI=1S/CF3O3SSi/c2-1(3,4)8(5,6)7-9

InChI Key

WSLKAOPFYKSAEF-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)O[Si]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O[Si]

Synonyms

S-TFMS
silyl trifluoromethanesulfonate

Origin of Product

United States

Scientific Research Applications

Activation of Ketones and Aldehydes

TMSOTf is primarily employed to activate carbonyl compounds such as ketones and aldehydes, facilitating the formation of silyl enol ethers. This reaction is crucial for synthesizing complex organic molecules.

Example Reaction :R2C O+TMSOTfR2C OSi CH3 3+by products\text{R}_2\text{C O}+\text{TMSOTf}\rightarrow \text{R}_2\text{C OSi CH}_3\text{ }_3+\text{by products}This activation allows for subsequent reactions, such as nucleophilic additions or cyclizations .

Synthesis of 2-Methylfurans

A notable application of TMSOTf is in the one-pot synthesis of 2-methylfurans from 3-(trimethylsilyl)propargyl acetates. This process involves alkylation, cyclization, and desilylation, yielding significant product yields ranging from 52% to 86% .

Case Study :

  • Research Title : One-Pot Synthesis of 2-Methylfurans
  • Authors : Sklar et al.
  • Yield : 52-86%
  • Conditions : Reaction performed at room temperature with triethylamine as a base .

Deprotection Reactions

TMSOTf is also effective in deprotecting Boc-protected amines, allowing for the regeneration of free amines under mild conditions. The reaction typically involves TMSOTf in the presence of triethylamine or lutidine .

Glycosylation Reactions

In glycosylation chemistry, TMSOTf facilitates the formation of glycosidic bonds by activating glycosyl donors. This application is particularly valuable in synthesizing complex carbohydrates and glycoproteins .

Comparative Data Table of Applications

ApplicationReaction TypeYield RangeKey References
Activation of Ketones/AldehydesSilylationVariable ,
Synthesis of 2-MethylfuransOne-Pot Reaction52-86%
Deprotection of AminesRegeneration of Free AminesHigh
GlycosylationFormation of Glycosidic BondsVariable

Preparation Methods

Reaction Conditions and Stoichiometry

A molar ratio of 1:1 to 1:1.5 (CF3_3SO3_3H : Me3_3SiCl) ensures complete conversion, with excess chlorosilane minimizing residual acid. The reaction is exothermic but controllable due to the inert atmosphere, which prevents hydrolysis or oxidation side reactions. Post-reaction, reduced-pressure distillation (1–2 hours) isolates the product at 125–135°C, yielding trimethylsilyl triflate with purity up to 99.9% and yields exceeding 97%.

Scalability and Industrial Adaptation

The method’s simplicity and lack of byproducts (aside from HCl gas) make it suitable for large-scale production. Patent embodiments demonstrate consistent yields across batches, with slight variations in temperature (10–30°C) having minimal impact on efficiency. For example:

Molar Ratio (Acid : Chlorosilane)Temperature (°C)Yield (%)Purity (%)
1:12096.599.4
1:1.52097.899.9
1:11095.198.7

Data sourced from CN103588803A

Silanol-Based Synthesis Using Trifluoromethanesulfonic Acid Derivatives

An alternative approach, described in patent CN103665017A, employs trifluoromethanesulfonic acid derivatives (CF3_3SO2_2X, where X = Cl, F, or OSO2_2CF3_3) and trimethyl silanol (Me3_3SiOH). This method avoids HCl generation, making it preferable for sensitive applications.

Reaction Mechanism and Optimization

The reaction proceeds in two stages:

  • Silylation : CF3_3SO2_2X reacts with Me3_3SiOH to form an intermediate silyl ether.

  • Quenching : Addition of trimethylchlorosilane converts residual acid into volatile byproducts, which are removed via distillation.

Key variables include:

  • Molar Ratio : A 1:1.05–1:1.10 ratio of CF3_3SO2_2X to silanol maximizes yield.

  • Temperature : Reactions at 40–50°C for 3–4 hours achieve optimal conversion, with colder conditions (-50°C) requiring extended times (4–6 hours).

Comparative Performance

This method achieves comparable purity (99.9%) to direct metathesis but with marginally lower yields (95–97%). However, it eliminates corrosive HCl, simplifying purification and equipment requirements.

Alternative Routes: Phenylsilane Triflation

Historical methods involving phenylsilanes (e.g., PhSiH3_3) and CF3_3SO3_3H, as noted in academic literature, produce benzene as a byproduct. While less common today, this route highlights the versatility of silyl triflate synthesis:

PhSiH3+CF3SO3HMe3SiOSO2CF3+C6H6+H2\text{PhSiH}3 + \text{CF}3\text{SO}3\text{H} \rightarrow \text{Me}3\text{SiOSO}2\text{CF}3 + \text{C}6\text{H}6 + \text{H}_2

This method is limited by benzene’s toxicity and lower yields (85–90%) compared to modern protocols.

Industrial Scalability and Cost Analysis

The direct metathesis method is cost-effective due to:

  • Low-Cost Reactants : CF3_3SO3_3H and Me3_3SiCl are commercially available at scale.

  • Minimal Purification : Distillation efficiently isolates the product without chromatography.

  • Energy Efficiency : Reactions at ambient temperature reduce energy consumption.

In contrast, silanol-based routes incur higher costs due to the expense of CF3_3SO2_2X derivatives but offer advantages in corrosion-resistant equipment requirements.

Q & A

Q. What are the common synthetic routes for preparing silyl trifluoromethanesulfonates, and how can their purity be validated?

Silyl trifluoromethanesulfonates are typically synthesized via silylation reactions using trifluoromethanesulfonic acid and chlorosilanes. For example, 3-hydroxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate was prepared through sequential functionalization of phenol derivatives, followed by silylation and triflation steps . Key validation methods include:

  • GC-MS for monitoring reaction progress.
  • Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural integrity.
  • HRMS for precise molecular weight confirmation. Yields are often optimized by adjusting reaction temperature and stoichiometry, though some steps (e.g., final triflation) may require further refinement .

Q. How is silyl trifluoromethanesulfonate utilized as a Lewis acid catalyst in stereoselective reactions?

Trimethylthis compound (TMSOTf) activates electrophiles in aldol condensations, epoxide ring-opening, and glycosylation reactions. For instance:

  • In stereodivergent syntheses, TMSOTf promotes SN1′-type ring-opening of epoxides, enabling enantioselective access to complex frameworks like cannabidiol analogs .
  • It facilitates Brook rearrangements , enabling intramolecular silyl migrations to generate nucleophilic intermediates for carbon-carbon bond formation . Reaction conditions (e.g., solvent polarity, temperature) critically influence stereochemical outcomes .

Q. What safety precautions are essential when handling silyl trifluoromethanesulfonates in the laboratory?

  • Personal protective equipment (PPE): Use nitrile gloves, goggles, and lab coats due to risks of severe skin/eye corrosion .
  • Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts (e.g., hydrogen fluoride).
  • Storage: Maintain under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis .
  • Spill management: Neutralize residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize low-yielding steps in this compound syntheses?

  • Stepwise analysis: Use thin-layer chromatography (TLC) or GC-MS to identify bottlenecks. For example, the final triflation step of 3-hydroxy-2-(trimethylsilyl)phenyl triflate achieved suboptimal yields due to competing side reactions; replacing protic solvents with anhydrous dichloromethane improved efficiency .
  • Catalyst screening: Evaluate alternative Lewis acids (e.g., BF₃·Et₂O) to enhance silylation kinetics .
  • Computational modeling: Density functional theory (DFT) can predict transition states to guide reagent selection .

Q. What mechanistic insights explain the role of silyl trifluoromethanesulfonates in enantioselective catalysis?

  • Electrophilic activation: TMSOTf generates highly electrophilic intermediates (e.g., oxocarbenium ions) that react with nucleophiles stereoselectively. For example, in aldol reactions, the silyl group stabilizes enolate intermediates while the triflate counterion modulates reactivity .
  • Steric effects: Bulky silyl ligands (e.g., tert-butyldiphenylsilyl) influence transition-state geometry, as shown in iron-catalyzed hydrogenation studies where ligand bulkiness altered substrate binding and turnover rates .

Q. How do analytical techniques resolve contradictions in reaction outcomes involving silyl trifluoromethanesulfonates?

  • Variable temperature NMR: Identifies dynamic processes (e.g., rotamer interconversion) that may obscure spectral interpretation .
  • Isotopic labeling: ¹⁸O tracing in triflate groups clarifies whether hydrolysis or ligand exchange contributes to side products .
  • X-ray crystallography: Resolves ambiguities in stereochemistry, as demonstrated in the structural elucidation of ionic cocrystals involving zinc trifluoromethanesulfonate .

Methodological Challenges and Solutions

Q. What strategies mitigate moisture sensitivity in this compound-mediated reactions?

  • Schlenk techniques: Conduct reactions under inert gas to exclude atmospheric moisture .
  • Molecular sieves: Add 3Å sieves to reaction mixtures to scavenge trace water .
  • Low-temperature conditions: Perform silylation at –78°C to slow hydrolysis kinetics .

Q. How can researchers characterize decomposition products of silyl trifluoromethanesulfonates under thermal stress?

  • Thermogravimetric analysis (TGA): Quantifies mass loss and identifies decomposition thresholds.
  • FT-IR spectroscopy: Detects gaseous byproducts (e.g., HF, SO₂) via characteristic absorption bands .
  • GC-MS: Profiles volatile degradation products, such as siloxanes formed via Si-O bond cleavage .

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